molecular formula C18H24O3 B594238 Estriol-2,4-D2 CAS No. 53866-32-3

Estriol-2,4-D2

Cat. No. B594238
CAS RN: 53866-32-3
M. Wt: 290.399
InChI Key: PROQIPRRNZUXQM-JOFMCETISA-N
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Description

Estriol-2,4-D2 is a deuterium-labeled version of Estriol . Estriol is a metabolite of estradiol and a major estrogen produced in the later stages of pregnancy . It is used as an internal standard for the quantification of estriol by GC- or LC-MS .


Synthesis Analysis

Estriol-2,4-D2 is synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . It is used in steroid metabolome analysis, which is considered very important for exploring the mechanism of steroid-related diseases .


Molecular Structure Analysis

The molecular formula of Estriol-2,4-D2 is C18H22D2O3 . It has a molecular weight of 290.4 .


Chemical Reactions Analysis

Estriol-2,4-D2 is used in LC/MS/MS methods for analyzing the steroid metabolome with high accuracy . It is also used in gas chromatography (GC) with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with fluorescence detection for determination of estriol hormone in pharmaceutical preparations .

Scientific Research Applications

Photocatalytic Degradation

Estriol-2,4-D2 has been used in research related to photocatalytic degradation . In one study, boron-doped titanium oxide (B-TiO2) was prepared to investigate its behavior in the degradation of the hormone estriol (E3) . The doped photocatalyst was synthesized at different boron/titania ratios of 2, 3, and 5 wt.% of boron with respect to the TiO2 content .

Environmental Remediation

The photocatalytic degradation of Estriol-2,4-D2 has potential applications in environmental remediation . The degradation and mineralization of estriol were achieved using a catalyst with 3 wt.% of boron incorporation . This process resulted in a non-toxic effluent, indicating its potential for treating water contaminated with estriol .

Endocrine Disruption Research

Estriol-2,4-D2 is also used in research related to endocrine-disrupting compounds (EDCs) . EDCs, which include estriol, have been detected in drinking water and aquatic systems all over the world . Research into the degradation of these compounds can help mitigate their impact on the environment and human health .

4. Photocatalytic Activity under Low UV Irradiation Iron-doped TiO2 nanoparticles (Fe-TiO2) were synthesized and photocatalitically investigated under high and low fluence values of UV radiation . The Fe3+ concentration played a key role in the photocatalytic generation of hydroxyl radicals (•OH) and estriol (E3) degradation . The enhanced photocatalytic activity of 0.3 Fe-TiO2 under low UV irradiation may have applications when radiation intensity must be controlled, as in medical applications, or when strong UV absorbing species are present in water .

Investigation of Unintentionally Added Co-dopants

The physical characterization of Fe-TiO2 used X-ray Photoelectron Spectroscopy (XPS) which evidenced that the ferric ion (Fe3+) was in the TiO2 lattice and unintentionally added co-dopants were also present because of the precursors of the synthetic method . This provides a way to investigate the effect of unintentionally added co-dopants on the photocatalytic activity of the material .

Emerging Contaminants (ECs) Research

Estriol-2,4-D2 is also used in research related to Emerging Contaminants (ECs) . ECs include chemical species such as algae toxins, illegal drugs, industrial compounds, flame retardants, food additives, nanoparticles, pharmaceuticals (human and veterinary), personal care products, pesticides, biocides, steroids, synthetic and natural hormones, and surfactants . Research into the degradation of these compounds can help understand their impact on the environment and human health .

Future Directions

Estriol is currently used to treat symptoms of vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It is also being studied for its neuroprotective effects . The use of Estriol-2,4-D2 in future research and clinical applications would likely follow similar lines, although specific future directions for Estriol-2,4-D2 are not documented in the literature.

Mechanism of Action

Target of Action

Estriol-2,4-D2, a derivative of Estriol, primarily targets estrogen receptors found in various tissues including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The main role of these receptors is to mediate the effects of estrogens, which are essential for the regulation of the menstrual cycle and reproductive development .

Mode of Action

Estriol-2,4-D2, like other estrogens, binds to estrogen receptors, triggering a conformational change that allows the receptor to enter the nucleus of the target cell . Once inside the nucleus, the estrogen-receptor complex binds to specific DNA sequences, regulating gene transcription and the formation of messenger RNA . This process results in the production of specific proteins that express the effect of Estriol-2,4-D2 upon the target cell .

Biochemical Pathways

Estriol-2,4-D2 affects several biochemical pathways. For instance, it influences the metabolism of estrogens, leading to the production of various metabolites . These metabolites, including 4-hydroxyestrone, a meta-cleavage product, and pyridinestrone acid, can have different biological activities and can further influence various physiological processes .

Pharmacokinetics

The pharmacokinetics of Estriol-2,4-D2 involves its absorption, distribution, metabolism, and excretion (ADME). Like estradiol, it is subject to first-pass metabolism in the gastrointestinal tract, which can significantly affect its bioavailability . The main metabolites of estradiol, and likely Estriol-2,4-D2, in urine are estrone glucuronide, 2-hydroxyestrone, unchanged estradiol, estriol, and 16α-hydroxyestrone .

Result of Action

The action of Estriol-2,4-D2 at the cellular level results in a variety of effects. As a weak estrogen, it is used to treat conditions related to estrogen deficiency, such as vaginal dryness, vaginitis, and vulvar itching . Its interaction with estrogen receptors can lead to changes in gene expression, influencing the function and behavior of cells .

Action Environment

The action, efficacy, and stability of Estriol-2,4-D2 can be influenced by various environmental factors. For instance, the presence of other substances, such as drugs or environmental hormones, can affect its metabolism and action . Moreover, factors such as pH, temperature, and the presence of certain ions can influence its stability and activity .

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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